molecular formula C16H20N2O2 B10771745 1-[3-(5-Methoxy-1H-indol-3-yl)piperidino]ethanone

1-[3-(5-Methoxy-1H-indol-3-yl)piperidino]ethanone

Cat. No.: B10771745
M. Wt: 272.34 g/mol
InChI Key: RBINAFTXZHPTNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GR 128107 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving piperidine and indole derivatives . Industrial production methods are likely to involve large-scale organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

GR 128107 undergoes various chemical reactions, including:

Scientific Research Applications

GR 128107 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies involving melatonin receptor antagonists.

    Biology: The compound is used to study the physiological and pharmacological effects of melatonin receptor antagonism.

    Medicine: GR 128107 is investigated for its potential therapeutic applications in disorders related to melatonin dysregulation, such as sleep disorders and depression.

    Industry: The compound is used in the development of new pharmaceuticals targeting melatonin receptors.

Mechanism of Action

GR 128107 exerts its effects by competitively binding to melatonin receptors, specifically the MT1 and MT2 subtypes. This binding prevents melatonin from interacting with its receptors, thereby inhibiting melatonin’s physiological effects. The molecular targets involved include the melatonin receptors located in various tissues, including the retina and brain . The pathways affected by this antagonism include those regulating circadian rhythms and dopamine release .

Comparison with Similar Compounds

GR 128107 is unique in its high affinity and specificity for melatonin receptors. Similar compounds include:

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C16H20N2O2/c1-11(19)18-7-3-4-12(10-18)15-9-17-16-6-5-13(20-2)8-14(15)16/h5-6,8-9,12,17H,3-4,7,10H2,1-2H3

InChI Key

RBINAFTXZHPTNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)C2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

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